1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Overview

Description

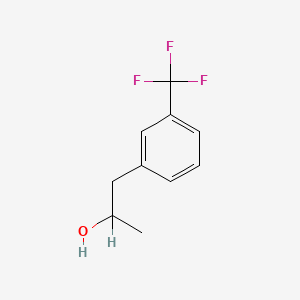

1-(3-(Trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted derivatives.

Scientific Research Applications

Drug Development

1-(3-(Trifluoromethyl)phenyl)propan-2-ol is utilized as a precursor in synthesizing various pharmaceutical agents. Its ability to modify biological activity through structural changes allows researchers to explore new therapeutic avenues. For instance, it can be transformed into related compounds such as 1-(3-(trifluoromethyl)phenyl)propan-2-one via oxidation reactions, which are essential in drug development processes .

Anticancer Research

Recent studies have indicated that compounds containing trifluoromethyl groups can selectively inhibit cancer cell proliferation. A notable case study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent. The compound showed significant efficacy against specific cancer types, suggesting further exploration into its structure-activity relationship (SAR) could yield promising results .

Liquid Crystals

This compound is being investigated for its role in forming chiral nematic liquid crystals. These materials exhibit unique optical properties that are crucial for applications in displays and sensors. The compound's ability to form liquid crystals with twisted molecular structures enhances their functionality in electronic devices .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on colon cancer cell lines (HCT116) revealed that the compound significantly reduced cell viability at concentrations around its IC50 values. This suggests that further research into its mechanism of action could provide insights into potential therapeutic applications.

Case Study 2: Liquid Crystal Formation

Research demonstrated that this compound can effectively form chiral nematic phases under specific conditions, making it suitable for use in advanced display technologies. The twisted molecular structure contributes to the unique optical characteristics necessary for high-performance liquid crystal displays.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(3-Trifluoromethylphenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

3-(Trifluoromethyl)benzyl alcohol: Contains a benzyl alcohol group instead of a propanol group.

Uniqueness: 1-(3-(Trifluoromethyl)phenyl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)propan-2-ol, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-ol, is a compound of significant interest in medicinal chemistry and materials science. Characterized by its trifluoromethyl group attached to a phenyl ring and further linked to a propan-2-ol moiety, this compound exhibits unique chemical properties that influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological applications, synthesis methods, and structure-activity relationships (SAR).

The molecular formula of this compound is C11H12F3O, with a molecular weight of approximately 204.19 g/mol. The presence of the trifluoromethyl group significantly alters the compound's polarity and reactivity, making it a valuable building block in drug synthesis and material science applications.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Antidepressant Activity : The compound has been studied for its role as an intermediate in the synthesis of fenfluramine, an anorectic agent used in obesity treatment. The S-enantiomer of fenfluramine is particularly noted for its higher biological activity .

- Liquid Crystal Applications : It has been identified as a precursor for chiral nematic liquid crystals, which are crucial in display technologies and sensors. The unique molecular structure allows for specific alignment properties essential for these applications.

Structure-Activity Relationship (SAR)

The trifluoromethyl group plays a critical role in enhancing the biological activity of compounds. SAR studies show that modifications to this group can lead to significant changes in pharmacological potency. For instance:

- Increased Potency : Compounds with trifluoromethyl substitutions have been shown to exhibit enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may enhance binding affinity or alter metabolic pathways .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Enzymatic Resolution : Lipase-catalyzed resolution can be employed to obtain enantiomerically pure forms of the compound, which are crucial for maximizing biological efficacy .

- Reduction Reactions : The racemic compound can be synthesized via reduction of 1-(3-(trifluoromethyl)phenyl)acetone using lithium aluminum hydride, providing a straightforward approach to obtaining the desired alcohol form .

Case Studies

Several case studies highlight the biological activity and potential therapeutic uses of this compound:

Q & A

Q. Basic: What are the standard synthetic routes for 1-(3-(Trifluoromethyl)phenyl)propan-2-ol?

Answer:

The compound is synthesized via reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one (a ketone intermediate) using ethylamine and a borohydride reducing agent (e.g., sodium borohydride). This method ensures high regioselectivity and purity, with protocols optimized to minimize trifluoromethyl regioisomer impurities (<0.2% by weight) . Alternative routes include Friedel-Crafts acylation of 3-(trifluoromethyl)benzene derivatives, followed by ketone reduction. Characterization typically involves NMR, mass spectrometry (MS) , and HPLC to confirm structural integrity and purity.

Q. Basic: How is the stereochemical purity of this compound verified in asymmetric synthesis?

Answer:

Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry is employed to assess enantiomeric excess. For advanced validation, X-ray crystallography or NMR-based Mosher ester analysis may resolve stereochemical ambiguities. Studies on analogous trifluoromethyl alcohols highlight the importance of steric and electronic effects in controlling stereoselectivity during ketone reduction .

Q. Advanced: What strategies address contradictions in biological activity data for this compound derivatives?

Answer:

Discrepancies in bioactivity often arise from solubility differences , metabolic instability , or off-target interactions . Systematic approaches include:

- Structure-Activity Relationship (SAR) studies to isolate pharmacophores (e.g., replacing the hydroxyl group with bioisosteres like amines).

- Metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.

- Molecular docking to predict binding affinities toward target receptors (e.g., serotonin transporters, based on fenfluramine analog data) .

Q. Advanced: How can researchers mitigate regioisomer formation during the synthesis of trifluoromethylphenyl alcohols?

Answer:

Key strategies involve:

- Temperature control (low temperatures suppress side reactions).

- Catalyst optimization (e.g., using chiral catalysts for enantioselective reductions).

- Post-synthesis purification via preparative HPLC or fractional crystallization.

For example, fenfluramine synthesis protocols achieve <0.2% regioisomer contamination through rigorous solvent selection (e.g., anhydrous THF) and stepwise quenching .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR resolve trifluoromethyl group orientation and hydroxyl proton environments.

- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHFO).

- Infrared (IR) spectroscopy : Identifies hydroxyl (3200–3600 cm) and aromatic C-F (1100–1200 cm) stretches.

Cross-validation with reference spectra from PubChem or EPA DSSTox ensures accuracy .

Q. Advanced: What are the challenges in studying the hydrolytic stability of this compound?

Answer:

The compound’s stability under aqueous conditions is influenced by:

- pH-dependent degradation : Acidic/basic conditions may cleave the hydroxyl group.

- Light sensitivity : UV exposure accelerates decomposition, requiring amber glassware.

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds.

Controlled stability studies in buffered solutions (pH 1–12) at 25–40°C are recommended, with LC-MS monitoring degradation products .

Q. Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediates : Key precursor for fenfluramine analogs targeting serotonin receptors .

- Fluorinated ligand development : Used in catalysis (e.g., asymmetric hydrogenation).

- Material science : Incorporation into polymers for enhanced thermal/chemical resistance.

Q. Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:

The -CF group enhances:

- Lipophilicity : Measured via logP values (experimental vs. computational predictions).

- Metabolic resistance : Reduces oxidative degradation by cytochrome P450 enzymes.

- Bioavailability : Fluorine’s electronegativity improves membrane permeability.

Comparative studies with non-fluorinated analogs (e.g., phenylpropanols) validate these effects .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIKNSNYJWTSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977693 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-45-4 | |

| Record name | 1-(3-Trifluoromethylphenyl)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.